![molecular formula C5H8BrN B15124921 6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)
6-Bromo-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that features a bicyclic structure with a bromine atom attached to the sixth carbon and a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromoacetyl bromide with a suitable amine under basic conditions to form the bicyclic structure. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) with sodium bicarbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrogen atom in the bicyclic ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition Reactions: The strained bicyclic structure makes it a good candidate for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-azido-3-azabicyclo[3.1.0]hexane, while oxidation with hydrogen peroxide could form an N-oxide derivative .
Applications De Recherche Scientifique
6-Bromo-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 6-Bromo-3-azabicyclo[3.1.0]hexane exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The bromine atom and the bicyclic structure allow it to fit into specific binding sites, inhibiting or modulating the activity of the target. The nitrogen atom can form hydrogen bonds or coordinate with metal ions, further stabilizing the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-3-azabicyclo[3.1.0]hexane: Similar structure but with a chlorine atom, which has different electronic and steric effects compared to bromine.
6-Fluoro-3-azabicyclo[3.1.0]hexane: Fluorine substitution alters the compound’s lipophilicity and metabolic stability.
Uniqueness
6-Bromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile building block in synthetic chemistry and a valuable tool in drug discovery .
Propriétés
Formule moléculaire |
C5H8BrN |
|---|---|
Poids moléculaire |
162.03 g/mol |
Nom IUPAC |
6-bromo-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8BrN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2 |
Clé InChI |
UMKRSNXAKMSWQP-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2Br)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


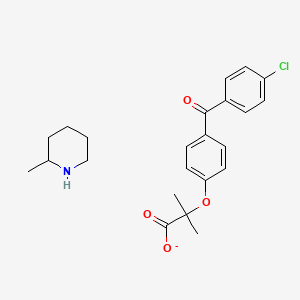

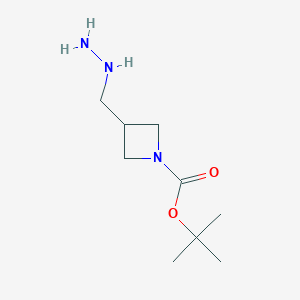
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
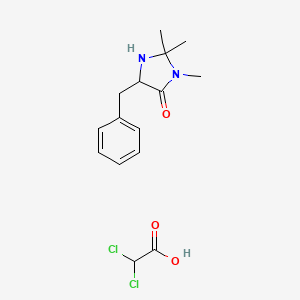
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
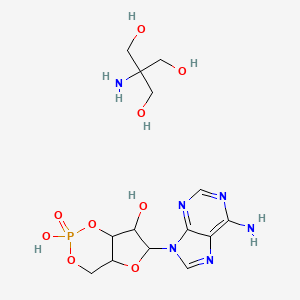
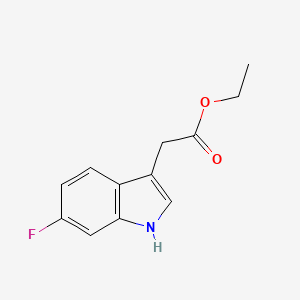
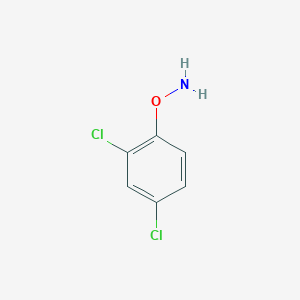
![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)

![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
